4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound belonging to the pyrrolopyridine class. This compound features a unique molecular structure characterized by the presence of two chlorine atoms, one iodine atom, and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core. Its structural complexity makes it an important building block in organic synthesis and medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving multi-step processes that incorporate specific reagents and conditions to achieve the desired modifications on the pyrrolo[2,3-b]pyridine framework. The synthesis typically starts with simpler precursors that undergo cyclization and functionalization reactions.
4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic compound due to its incorporation of nitrogen in the ring structure. It is also categorized under organosulfur compounds due to the presence of the sulfonyl group.
The synthesis of 4,6-dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The synthesis may require optimization for yield and purity, often involving techniques such as continuous flow reactors or automated synthesis platforms to enhance efficiency.
The compound has a molecular formula of and a molecular weight of approximately 367.06 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.
4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used during the reaction processes.
The mechanism of action for 4,6-dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets within biological systems.
Research indicates that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors, suggesting its potential application in cancer therapy .
4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is typically characterized by:
The compound exhibits:
4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has significant applications in medicinal chemistry:
The ongoing research into this compound's derivatives continues to reveal its potential in therapeutic applications and further synthetic utility in organic chemistry.
Halogen atoms serve as critical molecular design elements in pyrrolo[2,3-b]pyridine systems, conferring both electronic and steric influences that govern target binding and metabolic stability. The strategic placement of halogens at C2, C4, and C6 positions directly modifies the compound's electron distribution, dipole moment, and conformational behavior:
Table 1: Comparative Properties of Key Halogenated Pyrrolo[2,3-b]pyridine Derivatives
Compound | Molecular Formula | Molecular Weight | Key Halogens | Calculated Density (g/cm³) | Remarks |
---|---|---|---|---|---|
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | C₁₃H₈BrIN₂O₂S | 463.09 | Br (C4), I (C2) | 2.083 | Orthogonal coupling sites [1] |
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | C₁₃H₈ClN₃O₄S | 337.74 | Cl (C4) | 1.63 (Predicted) | Nitro group enables reduction [2] |
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | C₁₃H₉ClN₂O₂S | 292.74 | Cl (C6) | 1.45 | Selective C6 functionalization [4] |
Halogen choice directly influences lipophilicity and metabolic fate: Iodo derivatives (logP ≈ 3.5) exhibit enhanced membrane permeability over chloro analogs (logP ≈ 2.8), while bromo compounds offer balanced reactivity for Pd-catalyzed cross-coupling (essential for generating targeted kinase inhibitors). The 4,6-dichloro-2-iodo pattern provides three distinct halogenation sites for sequential derivatization—iodine at C2 participates in Sonogashira reactions while C4 chlorine undergoes arylation, enabling combinatorial library synthesis [1] [4].
The phenylsulfonyl group at N1 and iodo substituent at C2 act as complementary electronic modulators that synergistically control reactivity:
Enables crystallinity improvement for XRD characterization (density increases to 1.45–2.08 g/cm³ vs 1.17 g/cm³ for non-sulfonylated analogs) [1] [5]
C2-Iodo Functionalization:
Table 2: Electronic and Steric Effects of Key Substituents in Pyrrolopyridine Scaffolds
Substituent | Position | σₘ (Hammett) | Steric (Aₛ value) | Primary Functions |
---|---|---|---|---|
Phenylsulfonyl | N1 | +0.60 | 1.7 | N-protection, electron withdrawal, crystallization enhancement [1] [6] |
Iodo | C2 | +0.35 | 1.4 | Cross-coupling, steric blockade, heavy atom effect [1] |
Chloro | C4/C6 | +0.23 | 0.4 | Displacement, electronic modulation [4] [6] |
Nitro (comparative) | C5 | +0.71 | 0.7 | Electronic activation, reduction to amines [2] |
Bioactivity correlation studies reveal that sulfonyl groups enhance target binding through aryl stacking interactions (e.g., kinase hinge regions), while the C2-iodo atom participates in halogen bonding with carbonyl oxygens (bond strength 3–5 kcal/mol). In JAK2 inhibitors, the iodo analog shows 5.3-fold higher potency versus bromo derivatives due to optimal halogen bond geometry with Leu932 backbone carbonyl [1] [6].
The synthetic evolution of pyrrolopyridine derivatives reflects strategic advances in heterocyclic chemistry:
Early Stage (Pre-2000): Focus on unsubstituted 7-azaindoles as purine mimetics. The 2-methyl derivative (CAS 23612-48-8, m.p. 136–142°C) served as a key intermediate but lacked sufficient stability and derivatization handles [5].
Protection Era (2000–2010): Introduction of sulfonyl protecting groups revolutionized functionalization. Tosyl (4-methylphenylsulfonyl) and phenylsulfonyl groups enabled:
First-generation kinase inhibitors (e.g., 4-chloro-1-tosyl derivatives, CAS 348640-05-1) [6]
Orthogonal Reactivity Period (2010–Present): Development of polyhalogenated-sulfonylated scaffolds like 4,6-dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Key milestones:
Table 3: Evolution of Key Pyrrolo[2,3-b]pyridine Scaffolds in Drug Discovery
Period | Representative Compound | CAS Number | Synthetic Advance | Limitations Overcome |
---|---|---|---|---|
1985–1999 | 2-Methyl-1H-pyrrolo[2,3-b]pyridine | 23612-48-8 | N-alkylation | Low stability, poor regiocontrol [5] |
2000–2009 | 4-Chloro-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine | 348640-05-1 | N-protection enabling C4 functionalization | Single derivatization site [6] |
2010–Present | 4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | N/A | Orthogonal halogen reactivity for sequential modifications | Limited functional group tolerance in early scaffolds |
Current research leverages these scaffolds in fragment-based drug design against resistant oncology targets. The 4,6-dichloro-2-iodo pattern specifically addresses EGFR T790M and BTK C481S mutants through tailored electrophile-warhead positioning, demonstrating the critical role of halogen diversity in overcoming acquired resistance [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: